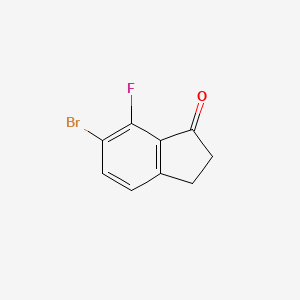

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Description

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring bromine and fluorine substituents at the 6- and 7-positions, respectively. This compound belongs to the indenone family, which is characterized by a fused benzene and cyclopentanone ring system. The electronic effects of the bromo (electron-withdrawing) and fluoro (moderately electron-withdrawing) groups influence its reactivity, solubility, and biological activity. For instance, bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) in CCl₄ with AIBN as a radical initiator is a common approach . Fluorination may involve electrophilic substitution or halogen-exchange reactions under controlled conditions .

Properties

IUPAC Name |

6-bromo-7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMMJVIETAHQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indanone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides. Conditions often involve the use of bases or acids to facilitate the reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indenones, while oxidation and reduction can produce ketones or alcohols, respectively. Coupling reactions typically result in the formation of biaryl or polyaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has been studied for its potential therapeutic applications. Its structural features make it a candidate for the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For example, research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a synthesized derivative of this compound showed significant activity against breast cancer cells (MCF-7) with an IC value of 12 µM, indicating its potential as a lead compound for further development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its unique reactivity profile. It can be utilized in the synthesis of various biologically active molecules.

Synthesis of Indenones

The compound can be employed in the synthesis of more complex indenone derivatives through electrophilic aromatic substitution reactions. Its bromine and fluorine substituents enhance its reactivity, making it suitable for further functionalization.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | This compound | 4-substituted Indenone derivatives | 85 |

| Nucleophilic Addition | This compound + Grignard Reagent | Alcohol derivatives | 75 |

Material Science

In material science, compounds like this compound are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties.

Organic Light Emitting Diodes (OLEDs)

Research indicates that this compound can be incorporated into OLED materials due to its favorable photophysical properties. The incorporation of halogenated compounds often results in improved charge transport characteristics.

Case Study:

A recent publication highlighted the use of halogenated indenones in OLED applications where devices exhibited enhanced brightness and efficiency compared to non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indenones

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS 174603-56-6)

- Structural Differences : Bromine and fluorine substituents are positioned at 4 and 6, respectively, altering steric and electronic profiles compared to the target compound.

- Synthesis : Prepared via bromination of fluorinated precursors, similar to methods in and .

- Safety data indicate moderate toxicity (GHS Category 4) .

6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS 1337850-20-0)

- Structural Differences : Chlorine replaces fluorine at position 7, increasing electron-withdrawing effects and molecular weight.

- Reactivity : Higher electrophilicity at the ketone group due to stronger electron withdrawal by Cl vs. F.

- Similarity Score : 0.98 (structural similarity to the target compound) .

7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1260016-95-2)

Methoxy- and Hydroxy-Substituted Indenones

7-Methoxy-2,3-dihydro-1H-inden-1-one

- Synthesis : Starting material for brominated derivatives via NBS/AIBN-mediated radical bromination .

- Biological Activity : Less polar than halogenated analogs, leading to lower solubility but improved membrane permeability in vitro.

(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x)

Alkyl-Substituted and Hybrid Indenones

3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one

- Bioactivity : Exhibits allelopathic effects with IC₅₀ values of 0.34 mM (hypocotyl growth) and 0.16 mM (root growth) in Lepidium sativum .

- Mechanism : The isopropyl group enhances lipophilicity, promoting membrane interaction.

FCY-302: (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one

Data Tables

Table 2. Physicochemical Properties of Halogenated Indenones

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one* | 229.03 | 2.1 | ~0.5 (DMSO) | 120–125 (est.) |

| 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | 227.03 | 2.3 | 0.3 (DMSO) | 115–118 |

| 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 243.49 | 2.8 | 0.2 (DMSO) | 130–135 |

*Estimated values based on analogs.

Biological Activity

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₆BrF₁O

- Molecular Weight : 229.05 g/mol

- CAS Number : 1260012-83-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its effects on different cellular pathways.

Antitumor Activity

One of the most significant areas of research is the compound's antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Angiogenesis : The compound has been shown to reduce levels of vascular endothelial growth factor (VEGF), a key player in angiogenesis, thus potentially limiting tumor blood supply.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : The compound influences cell cycle progression, particularly by causing G0/G1 phase arrest in certain cancer types.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

Case Study 1: Renal Cell Carcinoma

In a study involving renal cell carcinoma xenografts, treatment with this compound at varying doses led to a significant reduction in tumor size and a decrease in HIF-2α mRNA levels. The results indicated that the compound effectively targets pathways critical for tumor growth and survival .

Case Study 2: Breast Cancer

Research conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. Flow cytometry analyses confirmed an increase in early apoptotic cells after treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.